4-Methoxypiperidine-1-carboximidamide
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Overview
Description
4-Methoxypiperidine-1-carboximidamide is a chemical compound with the molecular formula C7H16N3O. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypiperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with methoxy-containing reagents. One common method involves the use of methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methoxypiperidine-1-carboximidamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methoxypiperidine-1-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
4-Methoxypiperidine: Similar structure but lacks the carboximidamide group.
Piperidine-1-carboximidamide: Lacks the methoxy group.
Uniqueness
4-Methoxypiperidine-1-carboximidamide is unique due to the presence of both methoxy and carboximidamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H15N3O |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-methoxypiperidine-1-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-11-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9) |
InChI Key |
OUKAZIMLLPOLKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C(=N)N |
Origin of Product |
United States |
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